
Methyl 2-chloro-4-methoxy-3-oxobutanoate
Overview
Description
Methyl 2-chloro-4-methoxy-3-oxobutanoate (CAS: Not explicitly provided; synonyms include methyl 4-methoxy-3-oxobutyrate and methyl 4-methoxyacetoacetate ) is a β-keto ester characterized by a chloro substituent at position 2, a methoxy group at position 4, and a ketone at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing chloro group and the ester moiety, which enhance its electrophilicity at the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-methoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 4-chloro-3-oxobutanoate with methanol in the presence of a base. This reaction typically occurs under mild conditions and yields the desired ester as a product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methoxy-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted esters, aldehydes, acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-4-methoxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-methoxy-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ester group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally related compounds and their similarity scores based on :
Compound Name | CAS Number | Similarity Score | Key Structural Differences |
---|---|---|---|
Methyl 2-methoxy-3-oxobutanoate | 81114-96-7 | 0.79 | Methoxy at C2 instead of chloro |
Ethyl 4,4-diethoxy-3-oxobutanoate | 10495-09-7 | 0.75 | Ethyl ester, diethoxy at C4 |
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid | 39496-87-2 | — | Phenyl ring at C4, carboxylic acid instead of ester |
Key Observations :
- Methyl 2-methoxy-3-oxobutanoate (similarity 0.79) lacks the chloro group but shares the β-keto ester framework.
- Ethyl 4,4-diethoxy-3-oxobutanoate (similarity 0.75) features ethoxy groups at C4 and an ethyl ester. The bulkier ethoxy groups may hinder steric accessibility, impacting solubility and reaction kinetics .
- 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid introduces a phenyl ring and replaces the ester with a carboxylic acid, altering solubility and biological activity .
Analytical Characterization
- NMR Spectroscopy : The presence of a chloro group would result in distinct $^{13}\text{C}$ NMR shifts at C2 (~40–50 ppm for C-Cl) and deshielding effects on adjacent carbons, contrasting with methoxy-substituted analogs (e.g., methyl shikimate in ).
- Chromatography: In GC-MS, the compound’s fragmentation pattern would differ from methyl palmitate or ethyl linolenate () due to the chloro group’s influence on mass spectral fragmentation.
Biological Activity
Methyl 2-chloro-4-methoxy-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following molecular formula:
- Molecular Formula : C9H10ClO4
- Appearance : Colorless to pale yellow liquid
- Functional Groups : Contains a chloro substituent, a methoxy group, and a keto functionality within an ester framework.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in terms of enzyme interaction and potential therapeutic applications. The compound's structure allows it to act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways.
-
Enzyme Interaction : The compound may affect enzyme activity through:
- Competitive Inhibition : Competing with substrates for the active site of enzymes.
- Substrate Competition : Altering the metabolic pathways by acting as an alternative substrate.
- Therapeutic Potential : Given its structural characteristics, this compound is a candidate for developing enzyme inhibitors and therapeutic agents.
Case Studies
Several studies have documented the biological effects of similar compounds, providing insights into this compound's potential:
- Antimicrobial Activity : Related compounds have shown promising antimicrobial properties. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) against various pathogens, suggesting that this compound may also possess antimicrobial activity.
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on structurally analogous compounds against various cancer cell lines. Results indicated moderate to high cytotoxic effects, which could be extrapolated to predict the behavior of this compound in similar assays.
Table 1: Biological Activity of Related Compounds
Compound | MIC (μg/mL) | Cytotoxicity (IC50 μM) | Notes |
---|---|---|---|
Ethyl 2-chloro-4-methoxy... | 0.25 | 86 | Effective against MRSA |
Methyl 2-chloro... | TBD | TBD | Potential for enzyme inhibition |
Similar β-keto esters | Varies | Varies | Diverse applications in drug design |
Properties
IUPAC Name |
methyl 2-chloro-4-methoxy-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4/c1-10-3-4(8)5(7)6(9)11-2/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHIFOWHJGYUSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C(C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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